5-(Bromomethyl)-2,4-dimethylthiazole

Description

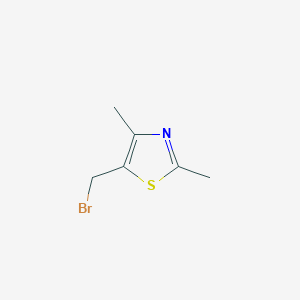

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2,4-dimethyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4-6(3-7)9-5(2)8-4/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWWBUZTJULII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291037 | |

| Record name | 5-(Bromomethyl)-2,4-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180597-84-6 | |

| Record name | 5-(Bromomethyl)-2,4-dimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180597-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-2,4-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 5 Bromomethyl 2,4 Dimethylthiazole

Nucleophilic Substitution Reactions at the Bromomethyl Center

The most characteristic reaction of 5-(Bromomethyl)-2,4-dimethylthiazole is the nucleophilic substitution at the benzylic-like bromomethyl position. The carbon-bromine bond is readily cleaved by a wide range of nucleophiles, making this compound a versatile intermediate for introducing diverse functional groups onto the thiazole (B1198619) core. This reactivity is foundational to its use in the synthesis of more complex molecules. researchgate.netnih.gov

Amination Reactions

The displacement of the bromide by various primary and secondary amines is a common strategy to synthesize 5-(aminomethyl)-2,4-dimethylthiazole derivatives. These reactions typically proceed under standard alkylation conditions. For instance, reacting this compound with an appropriate amine, often in the presence of a base to neutralize the hydrobromic acid byproduct, yields the corresponding N-substituted aminomethylthiazole. This method is a direct route to compounds that are investigated for various biological activities. nih.gov

Alkoxide and Thiolate Additions

Ethers and thioethers of 2,4-dimethylthiazole (B1360104) can be efficiently prepared through the reaction of this compound with alkoxides and thiolates, respectively. These Williamson ether-type syntheses involve the SN2 attack of the nucleophile on the electrophilic carbon of the bromomethyl group. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) would yield 5-(methoxymethyl)-2,4-dimethylthiazole. Similarly, reaction with a thiolate, such as sodium thiophenoxide, provides the corresponding thioether. These reactions broaden the structural diversity achievable from this starting material. nih.gov

Reactions with Azides

The introduction of an azide (B81097) functional group is readily accomplished by reacting this compound with an azide salt, typically sodium azide, in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds smoothly to give 5-(azidomethyl)-2,4-dimethylthiazole. The resulting azido (B1232118) derivative is a valuable intermediate itself, as the azide group can be further transformed, for example, into an amine via reduction or used in cycloaddition reactions like the Huisgen [3+2] cycloaddition to form triazoles.

Cross-Coupling Methodologies

While the bromomethyl group is primarily involved in nucleophilic substitutions, the thiazole ring itself can be functionalized using modern cross-coupling techniques, particularly palladium-catalyzed reactions. These methods focus on the activation of C-H bonds on the thiazole ring.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, C-H Arylation)

Direct C-H arylation has emerged as a powerful and atom-economical method for functionalizing heterocycles like thiazole, avoiding the pre-functionalization often required in traditional cross-coupling reactions such as Suzuki or Stille couplings. organic-chemistry.org Research has demonstrated that the direct arylation of thiazole derivatives can be achieved with high regioselectivity. For 2,4-disubstituted thiazoles, the C-5 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack in C-H activation cycles. organic-chemistry.orgnih.gov

Studies have shown that a ligand-free system using a palladium catalyst like Pd(OAc)₂ can efficiently catalyze the direct arylation of the C-5 position of thiazole derivatives with various aryl bromides. organic-chemistry.org The reaction conditions often involve a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a high-boiling point solvent like N,N-dimethylacetamide (DMA).

| Thiazole Substrate | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dimethylthiazole | 4-Bromobenzonitrile | Pd(OAc)₂ | K₂CO₃ | DMA | High | organic-chemistry.org |

| Thiazole | Various Aryl Halides | Pd catalyst, Bphen | K₃PO₄ | Not Specified | High | nih.gov |

| Anilide | Benzene | Pd(OAc)₂ / DMSO | Not Specified (in TFA) | TFA | 92% | nih.gov |

Scope and Limitations in Thiazole Functionalization

The scope of direct C-H arylation of thiazoles is broad, tolerating a range of functional groups on the aryl halide coupling partner, including electron-withdrawing and electron-donating groups. organic-chemistry.org However, limitations exist. Sterically hindered aryl halides or highly deactivated electronic systems can lead to lower yields or require higher catalyst loadings. organic-chemistry.org

A significant challenge in thiazole functionalization is controlling regioselectivity. While the C-5 position is generally the most reactive in 2,4-disubstituted thiazoles, functionalization at the C-2 position can also be achieved. organic-chemistry.orgrsc.org The choice of catalyst, ligand, and base can influence the site of arylation. For example, some catalytic systems have been developed to selectively target the C-2 position. nih.govrsc.org Computational studies suggest that the reaction at C-2 and C-5 may proceed through different mechanistic pathways, sometimes involving bimetallic complexes, which can dictate the regiochemical outcome. nih.gov This ability to selectively functionalize different positions on the thiazole ring is crucial for the synthesis of complex, poly-substituted thiazole scaffolds. nih.gov

Cycloaddition Reactions and Generation of Reactive Intermediates

Cycloaddition reactions involving thiazole derivatives provide powerful methods for the construction of complex heterocyclic and carbocyclic frameworks. A key reactive intermediate in these transformations is the thiazole o-quinodimethane.

Thiazole o-quinodimethanes are highly reactive intermediates that can be generated from suitable precursors. One established method involves the thermal elimination of acetic acid from α-(2-phenyl-4-methylthiazol-5-yl)-α-phenylmethyl acetate (B1210297), which yields the corresponding o-quinodimethane. researchgate.net This intermediate is transient and readily participates in further reactions. While this specific example does not involve a bromomethyl group, the principle of generating such reactive species from substituted thiazoles is a cornerstone for understanding the potential reactivity of this compound. The lability of the carbon-bromine bond in this compound suggests that it could serve as a precursor for similar reactive intermediates under appropriate conditions, although specific studies on this exact transformation are not detailed in the provided search results.

Once formed, thiazole o-quinodimethanes can be intercepted in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. researchgate.netwikipedia.org These reactions are a powerful tool for constructing six-membered rings. wikipedia.org For instance, the o-quinodimethane generated from α-(2-phenyl-4-methylthiazol-5-yl)-α-phenylmethyl acetate can be trapped by dienophiles in solution. researchgate.net Under flash pyrolytic conditions, in the absence of a trapping agent, the intermediate undergoes electrocyclization and fragmentation to yield naphthalene-2-thiol. researchgate.net

The general principle of the Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org In the context of thiazole chemistry, the o-quinodimethane acts as the diene. The efficiency and outcome of the Diels-Alder reaction are influenced by the nature of the dienophile and the reaction conditions. While direct examples of Diels-Alder reactions starting from this compound are not explicitly detailed, the established reactivity of related thiazole o-quinodimethanes provides a strong indication of its potential utility in such transformations.

| Diene Precursor | Method of Generation | Intermediate | Trapping Agent (Dienophile) | Product Type |

| α-(2-Phenyl-4-methylthiazol-5-yl)-α-phenylmethyl acetate | Thermal elimination of acetic acid | Thiazole o-quinodimethane | Various dienophiles | Diels-Alder adducts |

| Benzocyclobutene | Thermally initiated conrotatory opening | o-Quinodimethane | Intermolecular reaction | Tetracycline skeleton |

Radical Reactions and Spin Trapping Studies

The presence of a bromomethyl group makes this compound a potential substrate for radical reactions. Studies on related thiazole systems have provided valuable insights into the generation and behavior of radical intermediates.

Research has shown that N-(alkoxy)thiazole-2(3H)-thiones are effective precursors for generating alkoxyl radicals. rsc.orgnih.govrsc.org Microwave irradiation of these compounds in low-absorbing solvents leads to the formation of alkoxyl radicals, which have been identified through spin adduct formation using EPR spectroscopy and by their characteristic reaction selectivities. nih.govrsc.org These radicals can undergo intramolecular additions, β-fragmentations, and C-H activation via δ-selective hydrogen atom transfer. nih.govrsc.org Microwave activation has been reported to be superior to UV/Vis-photolysis and conductive heating for this purpose, offering significantly shorter reaction times. nih.govrsc.org

The generation of these oxygen-centered radicals proceeds via N,O-homolysis. rsc.org The subsequent C-radicals formed can be trapped by various reagents, including Bu₃SnH, L-cysteine ethyl ester, and the bromine atom donor BrCCl₃. nih.gov

| Precursor Type | Activation Method | Generated Radical | Subsequent Reactions |

| N-(Alkoxy)thiazole-2(3H)-thiones | Microwave irradiation | Alkoxyl radical | Intramolecular additions, β-fragmentations, C-H activation |

| N-(Alkoxy)thiazole-2(3H)-thiones | UV/Vis-photolysis | Alkoxyl radical | Comparison studies |

| N-(Alkoxy)thiazole-2(3H)-thiones | Conductive heating | Alkoxyl radical | Comparison studies |

Bromomethyl-substituted intermediates have been utilized as mechanistic probes in radical reactions. For example, substituted 5-hexen-1-oxyl radicals, generated from N-(5-hexen-1-oxy)-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thiones under tin-free conditions, have been employed to study the formation of bromomethyl-substituted tetrahydropyrans. researchgate.net These studies have demonstrated selective 6-exo-trig cyclizations. researchgate.net

The free radical substitution reaction between methane (B114726) and bromine, which proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps, provides a fundamental understanding of how bromomethyl groups can be formed and how they might react further. libretexts.org In more complex molecules, the presence of a bromine atom on a methyl group attached to a thiazole ring can influence the subsequent reactivity, potentially leading to further substitution or other radical-mediated transformations. chemguide.co.uk

Application of 5 Bromomethyl 2,4 Dimethylthiazole As a Synthetic Building Block

Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the bromomethyl group as a potent electrophile allows for its use in various cyclization and annulation reactions, leading to the formation of intricate heterocyclic frameworks.

Construction of Fused Thiazole (B1198619) Rings

The synthesis of fused thiazole systems, such as thiazoloquinazolines, represents a significant application of bromomethylthiazole derivatives. These fused heterocycles are of interest due to their potential as kinase inhibitors and other therapeutic agents. In one approach, the synthesis of thiazolo[4,5-g] or [5,4-g]quinazolin-8-ones can be envisioned starting from an appropriately substituted aminobenzylquinazolinone, which is then elaborated to include the thiazole ring. mdpi.com A key strategy involves the intramolecular C-S bond formation. mdpi.com While direct examples starting specifically from 5-(bromomethyl)-2,4-dimethylthiazole are part of broader synthetic strategies, the fundamental reaction involves the alkylation of a nucleophilic center (often a sulfur or nitrogen atom on an adjacent ring) by the bromomethyl group, followed by cyclization to complete the fused system. This methodology allows for the regioselective construction of linear polycyclic systems that are otherwise challenging to access. mdpi.com

Derivatization to Bisthiazole Structures

Bisthiazole structures, which contain two thiazole rings linked together, are important motifs in medicinal chemistry. The Hantzsch thiazole synthesis is a classical and effective method for creating the thiazole ring, typically by reacting an α-haloketone with a thioamide. mdpi.com In the context of this compound, the bromomethyl group functions analogously to an α-haloketone's electrophilic center.

The synthesis of bisthiazoles can be achieved by reacting this compound with a thiazole-containing thioamide. The sulfur atom of the thioamide acts as a nucleophile, displacing the bromide ion in an SN2 reaction. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the second thiazole ring, resulting in a bisthiazole derivative. This method provides a direct route to linking thiazole units, creating larger, conjugated systems with potential applications in materials science and as complex ligands.

Formation of Pyrazole (B372694) and Other Nitrogen-Containing Heterocycles

The electrophilic nature of the bromomethyl group on the thiazole ring is effectively utilized in the synthesis of other nitrogen-containing heterocycles, most notably pyrazoles. Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). orgsyn.orgmdpi.com However, an alternative strategy involves using a building block like this compound.

In a representative synthesis, the bromomethyl group can be transformed into a more complex side chain which then undergoes cyclization. For instance, a related compound, 1-(2-bromo-4-methylthiazol-5-yl)ethanone, can be reacted with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate (B1144303) to yield a thiazolyl-pyrazole. researchgate.net This demonstrates a multi-step sequence where the thiazole unit is used as a scaffold to construct an adjoining pyrazole ring. researchgate.net Another approach involves the direct reaction of a bromomethyl derivative with a suitable pyrazole precursor. For example, the interaction of 1,2-dibromo-3-isothiocyanatopropane with 3,5-dimethylpyrazole (B48361) can yield a bromomethyl-dihydrothiazole derivative, showcasing a one-step method to link these two important heterocyclic systems. mdpi.com

Precursor in the Synthesis of Quaternary Ammonium (B1175870) Salts and Analogs

The reaction of this compound with tertiary amines is a direct application of the Menschutkin reaction, a classic method for forming quaternary ammonium salts. In this SN2 reaction, the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide anion and forming a new carbon-nitrogen bond.

This quaternization results in the formation of a thiazolylmethyl-substituted quaternary ammonium salt. These compounds are of interest for their potential biological activities. The general scheme for this reaction is as follows:

| Reactant 1 | Reactant 2 (Tertiary Amine) | Product |

|---|---|---|

| This compound | R₃N | [2,4-Dimethylthiazol-5-ylmethyl(R₃)N]⁺ Br⁻ |

Table 1: General Scheme for the Synthesis of Quaternary Ammonium Salts.

This reaction is typically carried out in a polar aprotic solvent. The resulting salts are ionic compounds, and their properties can be tuned by varying the substituents (R) on the tertiary amine.

Role in the Elaboration of Polycyclic and Macrocyclic Architectures

The reactivity of the bromomethyl group can be harnessed to construct large, complex polycyclic and macrocyclic structures. A key strategy involves the in-situ generation of highly reactive intermediates that can undergo cycloaddition reactions.

For example, a related compound, 4-(bromomethyl)-5-(dibromomethyl)thiazole, can be treated with sodium iodide to generate a thiazole o-quinodimethane intermediate. This highly reactive diene can be immediately trapped in situ with various dienophiles, such as N-phenylmaleimide or dimethyl acetylenedicarboxylate (B1228247) (DMAD), through a [4+2] cycloaddition (Diels-Alder) reaction. This methodology provides a powerful route to fused-ring systems, including dihydrobenzothiazoles and anthra[2,3-b]thiazole-4,5-diones when naphthoquinones are used as dienophiles. The cycloaddition reactions can proceed with high regioselectivity, enabling the controlled synthesis of complex polycyclic aromatic compounds containing a thiazole ring.

Contributions to Methodology Development in Organic Synthesis

The unique reactivity of this compound and its analogs makes it a valuable tool for developing new synthetic methods. Its use in generating and trapping reactive intermediates, as seen in the formation of thiazole o-quinodimethanes for cycloaddition reactions, is a prime example. researchgate.net This work not only provides access to new classes of compounds but also expands the toolkit available to synthetic chemists.

Furthermore, the Hantzsch thiazole synthesis, a foundational method, is continually refined. mdpi.com By employing functionalized building blocks like 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, new series of thiazole derivatives can be accessed through one-pot, multi-component reactions, often using environmentally benign catalysts. mdpi.com These developments highlight how precursors containing the essential bromo-acetyl or bromomethyl functionality contribute to the evolution of established synthetic protocols, making them more efficient and sustainable.

Advanced Spectroscopic and Computational Approaches in the Study of 5 Bromomethyl 2,4 Dimethylthiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of 5-(bromomethyl)-2,4-dimethylthiazole, ¹H and ¹³C NMR provide foundational information regarding the molecular framework.

In the ¹³C NMR spectrum, the carbons of the methyl groups at C2 and C4 would be expected to have signals in the aliphatic region, likely between δ 15-20 ppm. The bromomethyl carbon at C5 would appear at a significantly lower field, estimated to be around δ 30-35 ppm. The quaternary carbons of the thiazole (B1198619) ring, C2, C4, and C5, would have characteristic shifts in the aromatic region, with C2 generally appearing at the lowest field (around δ 160-165 ppm), followed by C4 and C5.

A study on a similar compound, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole, provides some insight into the chemical shifts associated with a bromomethyl group on a thiazoline (B8809763) ring. mdpi.com In this molecule, the protons of the bromomethyl group (BrCH₂) were observed as a multiplet in the range of δ 3.64–3.72 ppm, and the carbon of this group resonated at δ 37.0 ppm. mdpi.com Although this is a dihydrothiazole system, it gives a reasonable approximation for the expected shifts in the aromatic analogue.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | 2.6-2.8 | 18-20 |

| C4-CH₃ | 2.4-2.6 | 15-17 |

| C5-CH₂Br | 4.6-4.8 | 25-30 |

| C2 | - | 165-170 |

| C4 | - | 150-155 |

| C5 | - | 125-130 |

Note: These are predicted values based on general principles and data from analogous structures.

Two-Dimensional NMR Techniques (e.g., HMBC) for Regioisomer Assignment

In the synthesis of substituted thiazoles, the formation of regioisomers is a common challenge. Two-dimensional (2D) NMR techniques, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are pivotal in unambiguously assigning the correct structure. HMBC detects long-range correlations (typically over two or three bonds) between protons and carbons.

For a product formed from the reaction of this compound, an HMBC spectrum would be crucial for confirming the connectivity of the newly introduced substituent. For example, if a nucleophile attacks the bromomethyl group, displacing the bromide, the protons of the newly formed methylene (B1212753) bridge would show correlations to the C5 carbon of the thiazole ring, as well as to the carbons of the attached nucleophilic moiety.

Furthermore, correlations from the methyl protons at C2 and C4 to their respective ring carbons (C2 and C4) and adjacent carbons would solidify the assignment of the thiazole core structure. Specifically, the C2-methyl protons would show a correlation to the C2 carbon, and the C4-methyl protons would correlate to the C4 and C5 carbons. The methylene protons at C5 would be expected to show correlations to C4 and C5. These correlations provide a definitive map of the molecular structure, leaving no ambiguity in the assignment of regioisomers.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. In the context of reactions involving this compound, MS is invaluable for both monitoring the progress of a reaction and confirming the identity of the products.

Reaction monitoring can be effectively carried out using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, one can track the disappearance of the starting material, this compound, and the appearance of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

For example, the mass fragmentation pattern of the structurally similar 5-ethyl-2,4-dimethyl-3-thiazoline has been studied, providing clues to the expected fragmentation of the target compound. arkat-usa.org

Computational Chemistry for Mechanistic Insights and Reactivity Prediction

Computational chemistry has emerged as a powerful partner to experimental studies, providing deep insights into reaction mechanisms and predicting the reactivity of molecules. For this compound, various computational approaches can be employed to understand its electronic structure and reactivity.

Frontier Molecular Orbital Theory (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the thiazole ring, particularly on the sulfur and nitrogen atoms, which are the most electron-rich centers. The LUMO, on the other hand, is anticipated to be centered on the bromomethyl group, specifically on the antibonding σ* orbital of the C-Br bond. This distribution of frontier orbitals indicates that the molecule will act as an electrophile at the methylene carbon, which is consistent with its known reactivity towards nucleophiles.

A computational study on the closely related 5-acetyl-2,4-dimethylthiazole (B181997) revealed that the HOMO is distributed over the entire molecule, while the LUMO is mainly located on the acetyl group. This suggests that in the case of this compound, the electron-withdrawing bromomethyl group would similarly draw the LUMO density towards the C5 position, making it the primary site for nucleophilic attack.

Density Functional Theory (DFT) Studies on Electronic Structure and Tautomerism

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide accurate information about molecular geometries, vibrational frequencies, and electronic properties.

For this compound, DFT calculations can be used to optimize its three-dimensional structure and to calculate its molecular electrostatic potential (MEP) map. The MEP map visually represents the electron density distribution, with red regions indicating high electron density (nucleophilic sites) and blue regions indicating low electron density (electrophilic sites). It is expected that the MEP map of this compound would show a region of high positive potential around the methylene protons of the bromomethyl group, confirming its electrophilic nature.

DFT can also be used to study the potential for tautomerism in thiazole derivatives, although for this compound, significant tautomeric forms are not expected. However, for other substituted thiazoles, DFT has been successfully used to determine the relative stabilities of different tautomers. mdpi.com

Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the modeling of reaction pathways and the characterization of transition states. For reactions involving this compound, such as nucleophilic substitution, DFT calculations can be used to map out the potential energy surface of the reaction.

This involves locating the structures of the reactants, products, and, most importantly, the transition state. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism of the reaction. By calculating the energy of the transition state, one can determine the activation energy of the reaction, which is directly related to the reaction rate.

For the nucleophilic substitution on this compound, a computational study would likely model an SN2-type reaction mechanism. The calculations would show the incoming nucleophile approaching the methylene carbon from the side opposite to the bromine atom, leading to a pentacoordinate transition state. The energy profile of this process would provide a quantitative measure of the reactivity of the compound towards different nucleophiles. Such computational studies have been performed on other heterocyclic systems to elucidate reaction mechanisms. mdpi.comrsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Chemistry

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. The radical chemistry of thiazole derivatives is an area of significant interest, and EPR spectroscopy provides a direct method for the detection and characterization of radical intermediates.

While specific EPR spectroscopic studies focused exclusively on the radical of this compound are not extensively detailed in the available research literature, the principles of the technique and data from related thiazole structures offer insight into how such a radical would be characterized. EPR spectroscopy can determine the electronic structure and environment of the unpaired electron within a radical species.

In a hypothetical scenario where the this compound radical is generated, for instance, through chemical or electrochemical oxidation, its EPR spectrum would be recorded. The key parameters obtained from the spectrum would be the g-value and hyperfine coupling constants. The g-value provides information about the electronic environment of the unpaired electron. For organic radicals, g-values are typically close to that of the free electron (approximately 2.0023). Deviations from this value can indicate the extent of spin-orbit coupling and the presence of heavy atoms like sulfur or bromine.

Hyperfine coupling arises from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H, ¹⁴N). The resulting splitting pattern in the EPR spectrum reveals the type and number of nuclei interacting with the unpaired electron, offering a map of the spin density distribution across the molecule. This is crucial for identifying the radical and understanding its electronic structure.

For instance, studies on the radical cations of 5-N-arylaminothiazoles have shown that the unpaired electron is delocalized, leading to greater stability. researchgate.net The EPR data for these related compounds reveal hyperfine couplings to the nitrogen atoms in the thiazole ring. researchgate.net Similarly, for a radical derived from this compound, one would expect to observe hyperfine couplings to the nitrogen atom of the thiazole ring and the protons of the methyl and bromomethyl groups. The magnitude of these coupling constants would be indicative of the extent of delocalization of the unpaired electron onto these substituents.

Research on dimers of thiazol-2-ylidenes has also utilized EPR spectroscopy to study their persistent radical cations. acs.org These studies involve the simulation of experimental EPR spectra to extract precise hyperfine coupling constants, which are then compared with computational data from Density Functional Theory (DFT) calculations to gain a deeper understanding of the radical's structure and spin distribution. acs.org

Regiochemical and Stereochemical Control in Reactions Involving 5 Bromomethyl 2,4 Dimethylthiazole

Factors Influencing Regioselectivity in Electrophilic and Nucleophilic Processes

Regioselectivity in reactions of substituted thiazoles is dictated by the inherent electronic properties of the thiazole (B1198619) ring, the nature of the existing substituents, and the type of reagent employed (electrophile or nucleophile).

Electrophilic Processes: Electrophilic aromatic substitution (SEAr) on the thiazole ring is generally challenging due to the electron-withdrawing nature of the nitrogen heteroatom, which deactivates the ring system compared to benzene. nih.gov However, the presence of activating groups can facilitate such reactions. In the precursor molecule, 2,4-dimethylthiazole (B1360104), the two methyl groups are electron-donating and activate the ring towards electrophilic attack. nih.govdntb.gov.ua These alkyl groups are ortho-para directing. dntb.gov.uamdpi.com The C5 position is the only unsubstituted carbon and is para to the C2-methyl group and ortho to the C4-methyl group, making it the most electronically enriched and sterically accessible site for electrophiles. nih.govijper.org Therefore, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation on 2,4-dimethylthiazole are strongly directed to the C5 position.

Nucleophilic Processes: For 5-(bromomethyl)-2,4-dimethylthiazole, the primary site for nucleophilic attack is not the aromatic ring but the electrophilic carbon atom of the bromomethyl group. This side-chain carbon is analogous to a benzylic carbon, and the bromide is a good leaving group, making the compound an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. nih.gov A wide variety of soft and hard nucleophiles, including amines, thiols, cyanides, and carbanions, will preferentially attack the CH₂Br group to displace the bromide ion. researchgate.netnih.gov

Nucleophilic aromatic substitution (SNAr) on the thiazole ring itself is generally disfavored unless there is a strong electron-withdrawing group on the ring and a good leaving group at the C2, C4, or C5 position. In this compound, the methyl groups are electron-donating, which further deactivates the ring toward nucleophilic attack. Consequently, there is high intrinsic regioselectivity for SN2 reaction at the side chain over any potential SNAr reaction on the ring.

The key factors influencing regioselectivity are summarized in the table below.

| Reaction Type | Substrate | Governing Factors | Predicted Reactive Site | Rationale |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | 2,4-Dimethylthiazole | Electronic Effects (Inductive & Resonance) | C5 | The C5 position is activated by two electron-donating methyl groups at the ortho and para positions, making it the most nucleophilic site. mdpi.comnih.gov |

| Nucleophilic Substitution | This compound | Leaving Group Ability & Substrate Structure | Bromomethyl Carbon (CH₂) | The bromomethyl group is a highly reactive electrophilic site for SN2 reactions due to the polarized C-Br bond and stable leaving group (Br⁻). nih.gov |

| Nucleophilic Aromatic Substitution | This compound | Ring Electronics | Unfavored | The thiazole ring is deactivated towards SNAr by electron-donating methyl groups and lacks a suitable leaving group on the ring itself. |

| Radical Bromination | 2,4,5-Trimethylthiazole | Radical Stability | C5-Methyl Group | Radical bromination (e.g., with NBS) preferentially occurs at the 'benzylic-like' C5-methyl position to form a stabilized radical intermediate. bohrium.com |

Diastereoselective and Enantioselective Transformations

While regioselectivity deals with which atom reacts, stereoselectivity deals with how it reacts in 3D space. For this compound, the bromomethyl group is prochiral, meaning its substitution can lead to the formation of a new stereocenter if the incoming nucleophile or the reaction conditions are appropriate.

Diastereoselective Transformations: Diastereoselectivity can be achieved through substrate control, where an existing chiral center in the nucleophile influences the formation of a new stereocenter. When this compound reacts with a chiral, non-racemic nucleophile (e.g., a chiral amine or the anion of a chiral alcohol), the transition states leading to the two possible diastereomeric products will have different energies. This energy difference results in the preferential formation of one diastereomer over the other. The level of diastereoselectivity depends on the steric and electronic interactions between the substrate and the chiral nucleophile in the transition state. researchgate.net

Enantioselective Transformations: Achieving enantioselectivity requires the introduction of a chiral influence when reacting the prochiral substrate with an achiral nucleophile. This is typically accomplished using a chiral catalyst.

Catalyst-Controlled Nucleophilic Substitution: A powerful modern strategy involves the use of a chiral transition-metal catalyst (e.g., based on nickel, copper, or palladium) complexed with a chiral ligand. bohrium.com The catalyst and ligand create a chiral environment around the reaction center. In a hypothetical enantioselective substitution, the chiral catalyst would coordinate to the substrate or the nucleophile (or both), and the reaction would proceed through a transition state whose geometry and energy are dictated by the catalyst's chirality. This would favor the formation of one enantiomer of the product over the other. For example, chiral nickel/(pyridine–oxazoline) catalyst systems have been shown to be effective in enantioconvergent substitutions of alkyl halides. bohrium.com

Kinetic Resolution: If a racemic chiral product is formed, it is possible to selectively react one of the enantiomers in a subsequent step using a chiral catalyst or reagent, a process known as kinetic resolution. For instance, if the bromide is substituted to yield a racemic alcohol, that alcohol could be acylated using a chiral acylation catalyst, which would preferentially acylate one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol).

| Strategy | Description | Key Component | Expected Outcome |

|---|---|---|---|

| Substrate-Controlled Diastereoselection | Reaction of the achiral bromomethyl group with a chiral, enantiopure nucleophile. | Chiral Nucleophile (e.g., (R)-α-methylbenzylamine) | Formation of a mixture of diastereomers in unequal amounts. |

| Catalyst-Controlled Enantioselection | Reaction with an achiral nucleophile in the presence of a chiral, non-racemic catalyst. | Chiral Catalyst (e.g., Ni-complex with a chiral ligand) bohrium.com | Formation of a scalemic mixture of enantiomers (one enantiomer in excess). |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic product mixture with a chiral reagent or catalyst. | Chiral Reagent/Catalyst | Separation of enantiomers based on differential reaction rates. |

| Chiral Auxiliary | An existing chiral group is attached to the molecule (away from the reaction center), directs the stereochemistry of a reaction, and is then removed. | Removable Chiral Group | Formation of a single desired enantiomer after removal of the auxiliary. |

Strategies for Controlling Site-Specificity in Thiazole Functionalization

Controlling site-specificity, or regioselectivity, is fundamental to the synthesis and subsequent reaction of this compound. Strategies range from the initial synthesis of the molecule to further modifications of its core structure.

Selective Side-Chain Bromination: The synthesis of the title compound itself is a prime example of site-specific functionalization. Starting from 2,4,5-trimethylthiazole, the C5-methyl group can be selectively brominated over the C2- and C4-methyl groups using radical initiators. Reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) are commonly used for benzylic-type brominations. bohrium.com The C5 position is often favored for such reactions due to the electronic nature of the thiazole ring and the stability of the resulting radical intermediate.

Directed Ortho-Metalation (DoM): For functionalizing other positions on the thiazole ring, directed metalation is a powerful tool. If the C5 position is blocked (e.g., as the bromomethyl group), it might be possible to deprotonate one of the ring-adjacent methyl groups using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting anion can then be trapped with an electrophile. More commonly, if the C5 position were a hydrogen, treatment with a strong base would selectively deprotonate this most acidic C-H proton on the ring, allowing for the introduction of a wide range of electrophiles at C5.

Halogen-Metal Exchange: If a di- or tri-halogenated thiazole derivative were available, site-specificity could be achieved through low-temperature halogen-metal exchange, typically with an organolithium reagent. The choice of which halogen is exchanged often depends on its position (C2 is often most reactive) and the specific reaction conditions.

Transition Metal-Catalyzed C-H Activation: A more modern approach involves the direct functionalization of C-H bonds using a transition metal catalyst (e.g., palladium, rhodium, or nickel). ijper.org These methods can offer different regioselectivity rules compared to classical electrophilic substitution. By choosing the correct directing group and catalyst system, it is possible to functionalize C-H bonds that are otherwise unreactive, providing novel pathways to complex thiazole derivatives. nih.gov

| Strategy | Reagents | Target Site | Mechanism | Reference/Analogy |

|---|---|---|---|---|

| Radical Side-Chain Halogenation | NBS, AIBN | C5-Methyl Group (on precursor) | Free Radical Chain Reaction | bohrium.com |

| Directed Metalation / Deprotonation | n-BuLi or LDA, then an Electrophile (E+) | C5-H (most acidic ring proton) | Acid-Base; Nucleophilic Attack | General principle |

| Hantzsch Thiazole Synthesis | α-Haloketone + Thioamide | Builds the entire ring | Cyclocondensation | ijper.orgresearchgate.net |

| C-H Arylation | Aryl Halide, Pd or Ni Catalyst, Base | C5-H | Catalytic C-H Activation Cycle | ijper.org |

Q & A

Q. What are the common synthetic routes for 5-(Bromomethyl)-2,4-dimethylthiazole, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of precursors such as bromoacetophenone derivatives with thioamides in the presence of a base (e.g., K₂CO₃) under reflux conditions . Multi-step approaches involve introducing the bromomethyl group through electrophilic substitution or alkylation, with careful monitoring via TLC and NMR to optimize reaction time and solvent selection (e.g., DMSO or ethanol) . Yield improvements (e.g., 65–75%) are achieved by controlling temperature and stoichiometry .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and bromomethyl integration (e.g., δ 4.2–4.5 ppm for -CH₂Br) .

- Mass Spectrometry (MS) : For molecular ion verification (e.g., m/z 220–250 [M⁺]) and fragmentation patterns .

- Melting Point Analysis : To assess purity (e.g., 112–114°C for related bromomethyl-thiazoles) .

Q. How does the bromomethyl group influence the compound’s reactivity in derivatization?

The bromomethyl moiety acts as an electrophilic site, enabling nucleophilic substitution with amines, thiols, or azides to form thiazole-based hybrids (e.g., antimicrobial agents or fluorescent probes) . Reactions often require polar aprotic solvents (e.g., DMF) and catalysts like Pd(0) for cross-coupling .

Advanced Questions

Q. What challenges arise in achieving regioselective bromination of the thiazole ring, and how are they addressed?

Regioselectivity is influenced by steric and electronic factors. For example, bromination at the 5-position competes with side reactions at methyl groups. Strategies include:

Q. How do contradictory reports on biological activity (e.g., antimicrobial vs. inactive) inform structure-activity relationship (SAR) studies?

Discrepancies in bioactivity data (e.g., MIC values ranging from 2–128 µg/mL) may stem from assay variability (e.g., bacterial strains, solvent effects) . SAR studies highlight the importance of:

Q. What advanced techniques are used to resolve overlapping signals in NMR spectra of thiazole derivatives?

Overlapping peaks (e.g., methyl and bromomethyl protons) are addressed via:

- 2D NMR (COSY, HSQC) : To correlate adjacent protons and carbons .

- Variable-temperature NMR : To reduce signal broadening caused by dynamic processes .

- Deuterated solvents : DMSO-d₆ or CDCl₃ improve resolution for aromatic protons .

Methodological Considerations

- Synthesis Optimization : Reflux time and solvent polarity significantly impact cyclization efficiency. For example, ethanol favors higher yields (70%) compared to DMSO for certain intermediates .

- Purity Assessment : Combustion analysis (C, H, N) validates elemental composition, with deviations >0.3% indicating impurities .

- Biological Assays : Use standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.